1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-
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Overview
Description
1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole ring substituted with acetic acid, a cyanophenyl sulfonyl group, and two methyl groups. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring Industrial production methods may involve optimizing reaction conditions to improve yield and purity .
Chemical Reactions Analysis
1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.
Acylation: The acetic acid moiety can undergo acylation reactions to form esters or amides.
Scientific Research Applications
1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a plant growth regulator and its effects on cell differentiation and growth.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, influencing cellular processes such as signal transduction and gene expression. The cyanophenyl sulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity .
Comparison with Similar Compounds
1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
1H-Indole-3-carboxaldehyde: Another indole derivative with distinct chemical properties and applications.
N-arylsulfonyl-3-acetylindole: Known for its antiviral properties and structural similarity to the compound .
The uniqueness of 1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- lies in its specific substitutions, which confer unique chemical and biological properties.
Properties
CAS No. |
646514-98-9 |
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Molecular Formula |
C19H16N2O4S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[3-(4-cyanophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid |
InChI |
InChI=1S/C19H16N2O4S/c1-12-3-8-17-16(9-12)19(13(2)21(17)11-18(22)23)26(24,25)15-6-4-14(10-20)5-7-15/h3-9H,11H2,1-2H3,(H,22,23) |
InChI Key |
PALBXULMPBKEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=C(C=C3)C#N)C)CC(=O)O |
Origin of Product |
United States |
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